5-Methoxy-2-(2-methoxyphenyl)benzoic acid
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Overview
Description
5-Methoxy-2-(2-methoxyphenyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methoxyphenyl)benzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: Electrophilic aromatic substitution is common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
5-Methoxy-2-(2-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical development.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl benzoate: This compound has a similar structure but lacks the additional methoxy group on the benzoic acid core.
4-Methoxyphenylboronic acid: Another related compound used in similar synthetic applications.
Uniqueness
5-Methoxy-2-(2-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of multiple methoxy groups can enhance its solubility and alter its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICOCKXUUILSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356183 |
Source
|
Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-31-9 |
Source
|
Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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